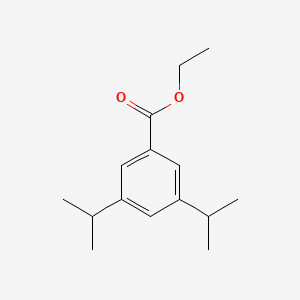
Ethyl 3,5-diisopropylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,5-diisopropylbenzoate is an organic compound with the molecular formula C15H22O2. It is a colorless to pale yellow liquid that is soluble in organic solvents but insoluble in water . This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3,5-diisopropylbenzoate can be synthesized through the esterification of 3,5-diisopropylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,5-diisopropylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,5-diisopropylbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: 3,5-diisopropylbenzoic acid.
Reduction: 3,5-diisopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 3,5-diisopropylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of ethyl 3,5-diisopropylbenzoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing 3,5-diisopropylbenzoic acid and ethanol. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Diisopropylbenzene
- 1,3-Diisopropylbenzene
- 1,4-Diisopropylbenzene
Uniqueness
Ethyl 3,5-diisopropylbenzoate is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its diisopropylbenzene counterparts. The presence of the ester group allows for a broader range of chemical transformations and applications in various fields .
Propiedades
Fórmula molecular |
C15H22O2 |
|---|---|
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
ethyl 3,5-di(propan-2-yl)benzoate |
InChI |
InChI=1S/C15H22O2/c1-6-17-15(16)14-8-12(10(2)3)7-13(9-14)11(4)5/h7-11H,6H2,1-5H3 |
Clave InChI |
CIJXOYKLWFIWJM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC(=C1)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


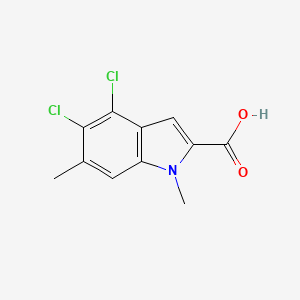
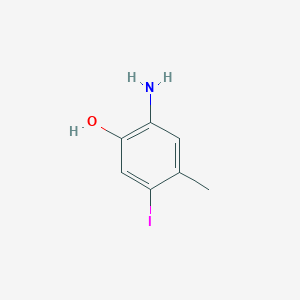
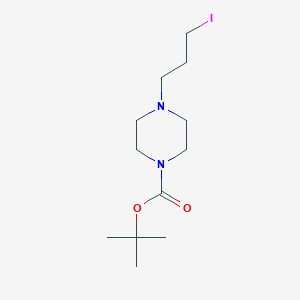



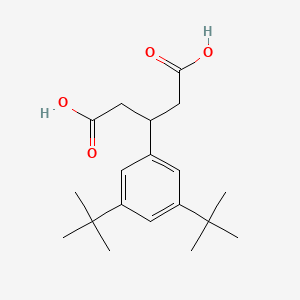
![7-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B15202804.png)
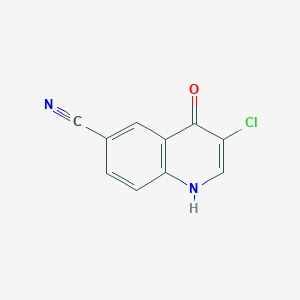
![1-{(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-phenyl-2,3-dihydro-2-furanyl}ethanone](/img/structure/B15202815.png)

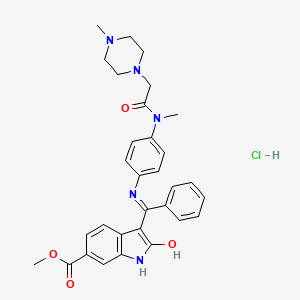
![{[(Methylsulfanyl)methyl]sulfanyl}acetic acid](/img/structure/B15202835.png)

